

cobalt(III) oxide vs cobalt(II,III) oxide (Co3O4)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Cobalt(III) oxide black	
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An In-depth Technical Guide to Cobalt(III) Oxide and Cobalt(II,III) Oxide (Co₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of cobalt(III) oxide (Co₂O₃) and cobalt(II,III) oxide (Co₃O₄), focusing on their synthesis, physicochemical properties, and applications. The information is tailored for professionals in research and development who require detailed, data-driven insights into these materials.

Introduction: Distinguishing Cobalt Oxides

Cobalt, a transition metal, primarily forms two stable oxides: cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). Cobalt(III) oxide (Co₂O₃) is also described but is generally considered an unstable and less common compound. In fact, what is often referred to as cobalt(III) oxide may contain a significant amount of cobalt(II,III) oxide. Co₂O₃ is reportedly stable only in its hydrated form and dehydrates to the intermediate oxide Co₃O₄ at 265 °C.

Co₃O₄ is a mixed-valence compound with the formula Co²⁺Co³⁺₂O₄, adopting a normal spinel crystal structure. In this structure, Co²⁺ ions occupy tetrahedral sites, while the diamagnetic Co³⁺ ions are situated in the octahedral sites of the cubic close-packed lattice of oxide anions. This structural arrangement is fundamental to its electronic and magnetic properties, making it the most stable and technologically important cobalt oxide.

Synthesis Methodologies



The synthesis of cobalt oxides can be achieved through various chemical and physical routes, with the final phase being highly dependent on preparation methods and annealing temperatures. Common precursors include cobalt(II) salts like cobalt nitrate, chloride, or acetate.

Experimental Protocols

Below are detailed protocols for common synthesis methods primarily yielding Co₃O₄, as it is the most stable product under typical aerobic calcination conditions.

A. Hydrothermal Synthesis This method utilizes high-temperature and high-pressure water to crystallize materials.

- Materials: Cobalt chloride (CoCl₂·6H₂O), potassium hydroxide (KOH), Triton X-100 (surfactant), distilled water, absolute ethanol.
- Protocol:
 - Dissolve 2.5 mmol of cobalt chloride in 40 mL of distilled water.
 - Add a surfactant, such as 1% (w/w) Triton X-100, to the solution.
 - Add an aqueous KOH solution dropwise while stirring until a dark green precipitate forms.
 - Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and maintain it at 180°C for 6 hours.
 - Allow the autoclave to cool to room temperature naturally.
 - Collect the dark precipitate by filtration.
 - Wash the product with distilled water and then with absolute ethanol.
 - Dry the precipitate at 90°C for 6 hours under vacuum to obtain the precursor.
 - Calcine the dried powder in air at 400°C for 3 hours to yield Co₃O₄ nanoparticles.



- B. Sol-Gel Method This technique involves the creation of a "sol" (a colloidal solution of solid particles) and its evolution into a "gel" network.
- Materials: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), ethylene glycol (C₂H₀O₂).
- Protocol:
 - Prepare a solution by dissolving cobalt(II) nitrate hexahydrate in ethylene glycol at a 1:3 molar ratio.
 - Stir the solution with a magnetic stirrer at 350 rpm for 2 hours at room temperature to achieve homogeneity.
 - Increase the temperature to 90°C and continue stirring at the same speed until the solution transforms into a gel.
 - Dry the gel in a microwave oven at 120°C to remove residual water content.
 - Pulverize the dried gel for 1 hour to obtain a fine powder.
 - Calcine the powder in a furnace at 700°C for 2 hours to produce single-phase Co₃O₄.
- C. Thermal Decomposition This straightforward method involves heating a cobalt salt precursor in air.
- Materials: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O).
- Protocol:
 - Place a specific amount (e.g., 400 mg) of Co(NO₃)₂·6H₂O in a ceramic crucible.
 - Transfer the crucible to a muffle furnace.
 - Heat the sample in an air atmosphere to the target temperature (e.g., 300°C).
 - Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition and formation of Co₃O₄.



 Allow the furnace to cool down to room temperature before collecting the black Co₃O₄ powder.

Synthesis Workflow Diagram
A generalized workflow for the synthesis of Co₃O₄ nanoparticles.

Physicochemical Properties: A Comparative Overview

The distinct stoichiometries and crystal structures of Co₂O₃ and Co₃O₄ give rise to different physical and chemical properties. The following tables summarize key quantitative data for comparison.

Table 1: General and Physical Properties

Property	Cobalt(III) Oxide (Co ₂ O ₃)	Cobalt(II,III) Oxide (Co₃O₄)
Formula	C02O3	C03O4 (or C0O·C02O3)
Molar Mass	165.86 g/mol	240.80 g/mol
Appearance	Black or reddish powder	Black solid
Density	5.18 g/cm ³	6.07 - 6.11 g/cm ³
Melting Point	895 °C (Decomposes)	895 °C
Boiling Point	Decomposes	900 °C (Decomposes)
Solubility	Insoluble in water; soluble in acids	Insoluble in water; soluble in acids and alkalis

Table 2: Structural and Electronic Properties



Property	Cobalt(III) Oxide (Co ₂ O ₃)	Cobalt(II,III) Oxide (Co₃O₄)
Crystal Structure	Corundum (R-3c) (often amorphous or poorly crystalline)	Normal Spinel (Cubic, Fd-3m) [1][2][3]
Lattice Constant (a)	Not well-defined due to instability	~8.07 - 8.08 Å[1][4][5]
Semiconductor Type	p-type	p-type
Band Gap(s)	~1.72 eV (for mixed phase)	Two direct band gaps: ~1.48 eV and ~2.19 eV

Table 3: Magnetic Properties

Property	Cobalt(III) Oxide (Co ₂ O ₃)	Cobalt(II,III) Oxide (Co ₃ O ₄)
Magnetic Behavior	Not well-characterized	Bulk: Antiferromagnetic Nanoparticles: Weak ferromagnetism or superparamagnetism at room temperature
Néel Temperature (Tn)	N/A	Bulk: ~30-40 K Nanoparticles: Size-dependent, decreases with smaller particle size (e.g., ~26 K for 17 nm particles)
Saturation Magnetization (M₅)	N/A	Nanoparticles: Varies with synthesis and size (e.g., 0.1 - 3.5 emu/g)
Coercivity (H _e)	N/A	Nanoparticles: Typically low, size-dependent

Material Characterization

Distinguishing between Co_2O_3 and Co_3O_4 , and confirming the phase purity of a synthesized sample, requires a suite of analytical techniques.



- X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase. Co₃O₄ exhibits a characteristic diffraction pattern corresponding to the Fd-3m cubic spinel structure. The absence of other peaks confirms phase purity.
- X-ray Photoelectron Spectroscopy (XPS): XPS is crucial for determining the surface elemental composition and, most importantly, the oxidation states of cobalt. The Co 2p spectrum for Co₃O₄ shows characteristic peaks for both Co²⁺ and Co³⁺, along with their satellite peaks, allowing for the confirmation of the mixed-valence state.
- Raman Spectroscopy: Co₃O₄ has five characteristic Raman-active modes (A₁g, E₉, and 3F₂₉). The most intense peak, A₁g, appears around 670-685 cm⁻¹ and is a clear fingerprint of the spinel structure.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of Co₃O₄ show two distinct absorption bands related to the metal-oxygen stretching vibrations. A band around 560-580 cm⁻¹ is attributed to the Co³⁺-O bond in the octahedral sites, while a band near 660-670 cm⁻¹ corresponds to the Co²⁺-O bond in the tetrahedral sites.

A logical workflow for the comprehensive characterization of cobalt oxides.

Catalytic Applications and Signaling Pathways

Co₃O₄ is a highly effective catalyst for various oxidation reactions, including CO and volatile organic compound (VOC) oxidation. Its catalytic activity is attributed to the facile redox cycling between the Co³⁺ and Co²⁺ states and the high mobility of lattice oxygen.

A common mechanism for CO oxidation over Co₃O₄ is the Mars-van Krevelen pathway. This involves the adsorption and oxidation of CO by lattice oxygen from the catalyst, creating an oxygen vacancy. This vacancy is then replenished by gas-phase O₂. The exposed Co³⁺ cations on the catalyst surface are often considered the primary active sites.

Catalytic cycle for CO oxidation on a Co₃O₄ surface.

Conclusion

In the comparison between cobalt(III) oxide and cobalt(II,III) oxide, Co₃O₄ emerges as the far more stable, well-characterized, and technologically relevant material. Its unique mixed-valence spinel structure underpins its valuable electronic, magnetic, and catalytic properties. While



Co₂O₃ is mentioned in the literature, its instability and tendency to convert to Co₃O₄ make it a challenging phase to isolate and study. For researchers and professionals, a thorough understanding of the synthesis-structure-property relationships of Co₃O₄ is critical for its effective application in fields ranging from catalysis to energy storage. The experimental and characterization workflows provided herein serve as a foundational guide for working with this versatile material.

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- To cite this document: BenchChem. [cobalt(III) oxide vs cobalt(II,III) oxide (Co3O4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073725#cobalt-iii-oxide-vs-cobalt-iiii-oxide-co3o4]

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